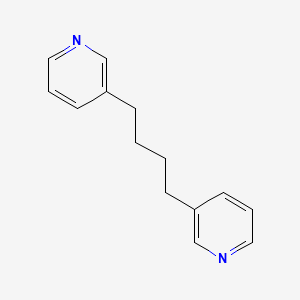

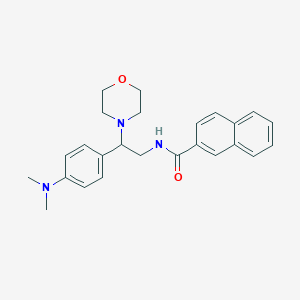

![molecular formula C20H14N4O2S B2985135 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946338-23-4](/img/structure/B2985135.png)

6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline” is a furan- and thiophene-2-carbonyl amino acid derivative . These derivatives have been shown to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . This suggests that they could have potential applications in the treatment of conditions related to hypoxia .

Synthesis Analysis

The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives involves several steps. Under an N2 atmosphere, 2-([1,1′-biphenyl]-4-yl)thiophene, 2-(4-phenoxyphenyl)thiophene, or 2-methylfuran (1.0 equiv.) was placed in a three-necked flask with distilled THF or Et2O. The flask was cooled at 0 °C, and n-butyllithium (1.1 equiv.) was added dropwise over a period of 15 min. The mixture was then stirred for 30 min at room temperature .Chemical Reactions Analysis

The chemical reactions involving furan- and thiophene-2-carbonyl amino acid derivatives are complex and can involve multiple steps. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives, is one example .Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Abu‐Hashem (2018) on the synthesis of new heterocyclic compounds from visnagenone or khellinone, including quinoxaline derivatives, revealed their antimicrobial activity against various bacteria and fungi. This suggests potential applications of quinoxaline derivatives in developing antimicrobial agents (A. Abu‐Hashem, 2018).

Antitubercular Evaluation

Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from quinoxaline and evaluated their antitubercular activity. This highlights the role of quinoxaline derivatives in developing treatments for tuberculosis (S. Kantevari et al., 2011).

Corrosion Inhibition

Saraswat and Yadav (2020) explored quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium, indicating the potential of these compounds in industrial applications for protecting metals against corrosion (V. Saraswat & M. Yadav, 2020).

Cancer Research

Abad et al. (2021) conducted studies on novel isoxazolequinoxaline derivatives, examining their structure through crystallography and evaluating their potential as anti-cancer drugs via docking studies. This suggests that quinoxaline derivatives might be beneficial in oncological research and drug development (N. Abad et al., 2021).

Organic Electronics

Wang et al. (2021) investigated dibenzo[f,h]furo[2,3-b]quinoxaline-based molecules for their application in organic light-emitting diodes (OLEDs), demonstrating the potential of quinoxaline derivatives in the field of organic electronics and photonics (Xinye Wang et al., 2021).

Future Directions

The future directions for research into furan- and thiophene-2-carbonyl amino acid derivatives could involve further exploration of their potential applications in the treatment of conditions related to hypoxia . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and safety profile.

properties

IUPAC Name |

furan-2-yl-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2S/c25-20(18-3-1-9-26-18)24-17(12-16(23-24)19-4-2-10-27-19)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIARBUZEORRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

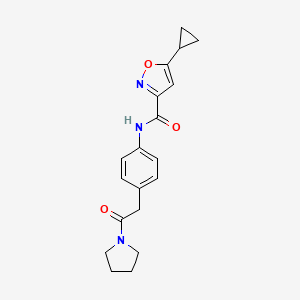

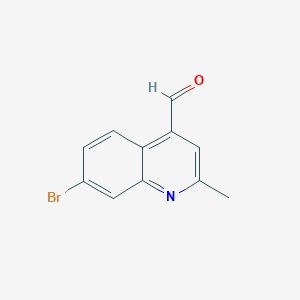

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)

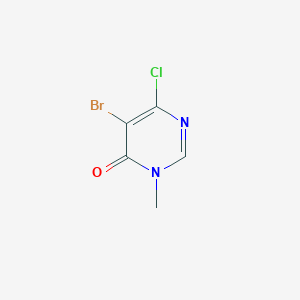

![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)

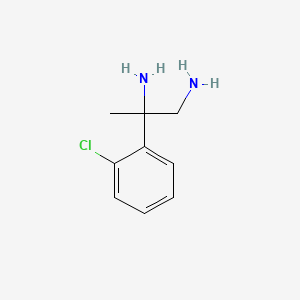

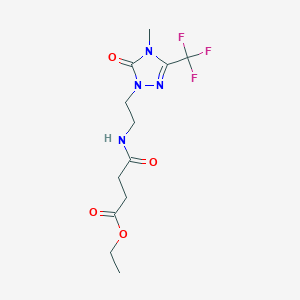

![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)

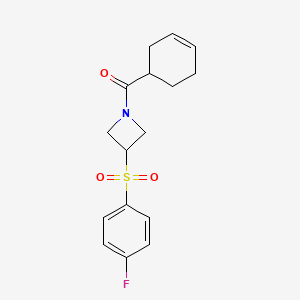

![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)

![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)